molecular formula C15H13N3O2 B8506700 Benzaldehyde,4-[(3-methyl-3h-imidazo[4,5-b]pyridin-2-yl)methoxy]-

Benzaldehyde,4-[(3-methyl-3h-imidazo[4,5-b]pyridin-2-yl)methoxy]-

Cat. No.: B8506700
M. Wt: 267.28 g/mol
InChI Key: OKUOLCZPECRLGX-UHFFFAOYSA-N
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Description

Benzaldehyde,4-[(3-methyl-3h-imidazo[4,5-b]pyridin-2-yl)methoxy]- is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzaldehyde,4-[(3-methyl-3h-imidazo[4,5-b]pyridin-2-yl)methoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde,4-[(3-methyl-3h-imidazo[4,5-b]pyridin-2-yl)methoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

4-[(3-methylimidazo[4,5-b]pyridin-2-yl)methoxy]benzaldehyde

InChI

InChI=1S/C15H13N3O2/c1-18-14(17-13-3-2-8-16-15(13)18)10-20-12-6-4-11(9-19)5-7-12/h2-9H,10H2,1H3

InChI Key

OKUOLCZPECRLGX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)COC3=CC=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 4 was repeated, except that 500 mg of 3-methylimidazo-[5,4-b]pyridin-2-ylmethanol (prepared as described in Preparation 15), 374 mg of 4-hydroxybenzaldehyde, 0.76 ml of tributylphosphine, 773 mg of 1,1'-(azo-dicarbonyl)dipiperidine and 12 ml of toluene were used, and that the product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 50:1 by volume as the eluent, to give 0.37 g of the title compound, melting at 124°-125° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
374 mg
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Quantity
773 mg
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A procedure similar to that described in Preparation 4 was repeated, except that 500 mg of 3-methyl-3H-imidazo[4,5-b]pyridin-2-ylmethanol (prepared as described in Preparation 15), 374 mg of 4-hydroxybenzaldehyde, 0.76 ml of tributylphosphine, 773 mg of 1,1'-(azodicarbonyl)dipiperidine and 12 ml of toluene were used, and that the product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 50:1 by volume as the eluent, to give 0.37 g of the title compound, melting at 124-125° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
374 mg
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Quantity
773 mg
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

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